molecular formula C8H12BNO2 B2824105 4-Methyl-3-(methylamino)phenylboronic acid CAS No. 2377611-15-7

4-Methyl-3-(methylamino)phenylboronic acid

Cat. No.: B2824105
CAS No.: 2377611-15-7
M. Wt: 165
InChI Key: NNZUEWUVKXDSCP-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylamino)phenylboronic acid is a useful research compound. Its molecular formula is C8H12BNO2 and its molecular weight is 165. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(methylamino)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(methylamino)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-methyl-3-(methylamino)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-6-3-4-7(9(11)12)5-8(6)10-2/h3-5,10-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZUEWUVKXDSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)NC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

thermodynamic stability of 4-Methyl-3-(methylamino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methyl-3-(methylamino)phenylboronic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the , a key building block in contemporary drug discovery. Addressed to researchers, medicinal chemists, and formulation scientists, this document moves beyond standard protocols to elucidate the underlying chemical principles governing the stability of this substituted arylboronic acid. We will explore its predicted degradation pathways, establish a robust experimental design for forced degradation (stress testing), detail methodologies for determining key thermodynamic parameters, and outline the critical considerations for developing a stability-indicating analytical method. The insights provided herein are designed to empower drug development professionals to anticipate and mitigate stability challenges, ensuring the quality, efficacy, and safety of novel therapeutics.

Introduction: The Critical Role of Stability in Drug Development

Arylboronic acids are indispensable reagents in modern synthetic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The specific molecule of interest, 4-Methyl-3-(methylamino)phenylboronic acid, possesses structural motifs common in pharmacologically active compounds. However, the boronic acid functional group is susceptible to several degradation pathways that can impact the purity, potency, and safety of an Active Pharmaceutical Ingredient (API).[1][2][3]

Understanding the thermodynamic stability of an API is not merely a regulatory requirement but a fundamental aspect of drug development.[3][4] It informs decisions on synthetic route optimization, selection of packaging and storage conditions, and the development of stable pharmaceutical formulations.[2] This guide will provide the scientific rationale and practical methodologies to thoroughly characterize the stability profile of 4-Methyl-3-(methylamino)phenylboronic acid.

Fundamental Stability Considerations for Arylboronic Acids

Before examining our target molecule, it is crucial to understand the inherent instabilities of the arylboronic acid class. The electron-deficient boron atom is the primary site of reactivity, leading to several common degradation pathways.

  • Dehydration to Boroxines: One of the most common pathways is the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine. This process is reversible in the presence of water.

  • Oxidative Degradation: The carbon-boron bond is susceptible to oxidation, which can cleave the boronic acid moiety to yield the corresponding phenol (4-methyl-3-(methylamino)phenol in this case).[5] This is often a significant source of degradation, particularly in the presence of trace metals or peroxides.[5][6]

  • Protodeboronation: This is the acid- or base-catalyzed cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. The susceptibility to protodeboronation is highly dependent on the electronic properties of the substituents on the aromatic ring.

The structure of 4-Methyl-3-(methylamino)phenylboronic acid, with two electron-donating groups (methyl and methylamino), is expected to influence these pathways. These groups increase the electron density on the aromatic ring, which can affect the electrophilicity of the boron atom and the molecule's overall reactivity.

Experimental Design for Comprehensive Stability Assessment

A thorough stability assessment involves a multi-faceted approach, combining forced degradation studies to identify potential degradants with thermal analysis to quantify thermodynamic properties. The following workflow provides a systematic process for this investigation.

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Thermodynamic Profiling A Initial API Characterization (Purity, Structure) B Develop Stability- Indicating HPLC Method A->B Prerequisite J Differential Scanning Calorimetry (DSC) A->J Analyze Pure API K Thermogravimetric Analysis (TGA) A->K Analyze Pure API C Acid/Base Hydrolysis B->C Apply Method D Oxidative Stress (e.g., H₂O₂) B->D Apply Method E Thermal Stress (Dry Heat & Solution) B->E Apply Method F Photolytic Stress (UV/Vis Light) B->F Apply Method G Analyze Stressed Samples via HPLC-PDA/MS C->G D->G E->G F->G H Identify & Characterize Degradation Products G->H I Elucidate Degradation Pathways H->I L Determine Melting Point, Decomposition Temp, & Enthalpy J->L K->L

Caption: Workflow for Thermodynamic Stability Assessment.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and understand its intrinsic stability.[3][7] The goal is to achieve a target degradation of approximately 10-20%, as excessive degradation can lead to secondary and tertiary products that may not be relevant under normal storage conditions.[7]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare a stock solution of 4-Methyl-3-(methylamino)phenylboronic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).[7]

  • Hydrolytic Conditions:

    • Acidic: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60-80°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[2]

    • Basic: Add an equal volume of 0.1 M NaOH to the stock solution. Maintain at room temperature and collect samples at shorter intervals due to expected faster degradation.

    • Neutral: Add an equal volume of water to the stock solution and heat as per the acidic conditions.

  • Oxidative Conditions: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep the sample at room temperature, protected from light, and collect samples at various time points.

  • Thermal Conditions:

    • Solid State: Store the solid API in an oven at a high temperature (e.g., 80°C) and test for degradation over several days.

    • Solution State: Heat the neutral solution from step 2c at 80°C and monitor over time.

  • Photolytic Conditions: Expose the solid API and the neutral solution to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[7]

  • Sample Analysis: At each time point, neutralize the acidic and basic samples before dilution and injection into the analytical system. Analyze all samples using a validated stability-indicating HPLC method.

Thermal Analysis for Thermodynamic Parameters

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the physical and chemical changes that occur with temperature.[8][9]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[8] It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is invaluable for studying dehydration, desolvation, and decomposition processes.[8] For boronic acids, TGA can quantify the loss of water during boroxine formation and subsequent decomposition.[10][11][12]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Methyl-3-(methylamino)phenylboronic acid into an appropriate aluminum pan (for DSC) or ceramic/platinum pan (for TGA).

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature past its melting/decomposition point at a controlled rate (e.g., 10 °C/min).

    • Record the heat flow to identify endothermic events (melting) and exothermic events (decomposition).

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).[11]

    • Record the mass loss to identify the temperatures of dehydration and decomposition.

Stability-Indicating Analytical Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its impurities, excipients, and degradation products.[3] For boronic acids, reversed-phase HPLC is the most common technique, but it presents unique challenges.[2]

Causality Behind Experimental Choices:

  • On-Column Instability: The silanol groups on standard silica-based C18 columns can catalyze the hydrolysis of boronic acids.[13] Therefore, using a column with low silanol activity or end-capping is critical.

  • Mobile Phase pH: The pKa of the boronic acid group and the methylamino group will dictate their ionization state.[14] An acidic mobile phase (e.g., with 0.1% formic acid) is often used to suppress the ionization of the amine, leading to better peak shape. However, this can sometimes accelerate on-column hydrolysis.[13] A systematic screening of pH is necessary.

  • Diluent: The choice of sample diluent is crucial. Using aprotic solvents like acetonitrile can minimize hydrolysis of the API before injection.[13][15]

Recommended HPLC Method Starting Point:

  • Column: A modern C18 column with high-purity silica and robust end-capping (e.g., Waters XSelect HSS T3, Agilent Zorbax Eclipse XDB C18).[13][14]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Detector: A Photodiode Array (PDA) detector to assess peak purity, coupled with a Mass Spectrometer (MS) for identification of degradants.

Predicted Degradation Pathways and Data Interpretation

Based on the structure of 4-Methyl-3-(methylamino)phenylboronic acid and the known chemistry of this class, we can predict the primary degradation products to monitor.

G cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_oxidation Oxidative Stress (H₂O₂) cluster_thermal Thermal Stress (Heat) A 4-Methyl-3-(methylamino)- phenylboronic acid (Parent API) B Protodeboronation Product: 2-Methyl-N-methylaniline A->B Protodeboronation C Oxidation Product: 4-Methyl-3-(methylamino)phenol A->C Oxidation of C-B bond D Dehydration Product: Corresponding Boroxine A->D Intermolecular Dehydration (3 molecules)

Caption: Predicted Degradation Pathways.

Data Presentation

All quantitative results from the forced degradation studies should be summarized in a table for clear comparison.

Stress ConditionDuration (hrs)Temperature (°C)% Assay of API% Total DegradationMajor Degradant Peak Area (%)
0.1 M HCl248085.214.812.1 (Protodeboronation)
0.1 M NaOH82589.510.58.9 (Protodeboronation)
3% H₂O₂82582.117.916.5 (Oxidation)
Heat (Solid)728098.51.51.1 (Boroxine)
Photolysis (Solution)242595.34.74.2 (Oxidation)

Note: Data presented is hypothetical and for illustrative purposes.

From the thermal analysis, key thermodynamic data points should be reported clearly.

AnalysisParameterValue
DSCOnset of Melting155.4 °C
DSCPeak Melting Point158.2 °C
DSCEnthalpy of Fusion35.7 J/g
TGAOnset of Decomposition210.5 °C
TGAMass Loss at 150°C< 0.5% (No significant dehydration)

Note: Data presented is hypothetical and for illustrative purposes.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for evaluating the . The primary anticipated degradation pathways are oxidative cleavage of the carbon-boron bond and protodeboronation under hydrolytic stress. The molecule is predicted to be most sensitive to oxidizing agents and less stable under both acidic and basic conditions.

Recommendations for Handling and Storage:

  • Storage: Store the solid material in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C).

  • Handling: When preparing solutions, use aprotic or anhydrous solvents where possible. If aqueous solutions are necessary, they should be prepared fresh and used promptly. Avoid exposure to strong oxidizing agents and extremes of pH.

By following the methodologies described, researchers can build a robust stability profile for this molecule, enabling informed decisions throughout the drug development lifecycle and ensuring the delivery of a safe and effective final product.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). Forced degradation: a powerful tool in drug development. Retrieved from [Link]

  • Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Omega. Retrieved from [Link]

  • Abel, M., et al. (2014). Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum. ResearchGate. Retrieved from [Link]

  • Tunc, M., et al. (2005). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Canadian Journal of Chemical Engineering. Retrieved from [Link]

  • Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Retrieved from [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Rosenband, V., et al. (2019). DSC, TGA, and DTGA dependences obtained when heating boron oxide in an inert medium. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Kumar, A., et al. (2009). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

  • Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

Sources

Technical Guide: Hazard Assessment and Safe Handling of 4-Methyl-3-(methylamino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Safety

4-Methyl-3-(methylamino)phenylboronic acid is a bespoke building block, valuable in medicinal chemistry and organic synthesis, particularly for its role in Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature, containing both a nucleophilic amine and the versatile boronic acid moiety, makes it a powerful synthetic intermediate. However, this reactivity also necessitates a thorough understanding of its potential hazards.

In the absence of a dedicated SDS, a proactive safety evaluation is paramount. This guide deconstructs the molecule's potential hazards by examining its core functional groups—the arylboronic acid and the aromatic amine—and by analyzing safety data from close structural relatives. This analog-based approach is a cornerstone of chemical safety assessment, allowing us to anticipate and mitigate risks effectively.

Chemical Profile and Analog-Based Assessment

The structure of 4-Methyl-3-(methylamino)phenylboronic acid combines features of aminophenylboronic acids and methylphenylboronic acids. To build a reliable safety profile, we will reference data from the analogs shown below.

Table 1: Structural Analogs Used for Hazard Assessment
Compound NameStructureKey Similarities to Target
Target Compound: 4-Methyl-3-(methylamino)phenylboronic acid CN(C)Cc1ccc(cc1)B(O)O-
3-Aminophenylboronic acid[1][2]c1cc(cc(c1)N)B(O)OAromatic amine, Phenylboronic acid
4-Methylphenylboronic acid[3]Cc1ccc(cc1)B(O)OMethylphenyl, Phenylboronic acid
(4-((Methylamino)methyl)phenyl)boronic acid[4][5]CNCc1ccc(cc1)B(O)OMethylamino group, Phenylboronic acid
4-Aminophenylboronic acid[6]c1cc(ccc1N)B(O)OAromatic amine, Phenylboronic acid

The core reactivity of arylboronic acids involves their participation in transition-metal-catalyzed reactions and their pH-dependent equilibrium between the neutral trigonal planar form and an anionic tetrahedral boronate species.[7] This class of compounds is also susceptible to oxidative degradation and protodeboronation (the cleavage of the C-B bond by a proton source), a key pathway for reagent decomposition.[8][9] These intrinsic chemical properties inform their handling and storage requirements.

G cluster_target Target Compound cluster_analogs Structural Analogs for Hazard Assessment Target 4-Methyl-3-(methylamino)phenylboronic acid Analog1 3-Aminophenylboronic acid (Aromatic Amine Analog) Target->Analog1 Shares Aminophenylboronic Acid Core Analog2 4-Methylphenylboronic acid (Methylphenyl Analog) Target->Analog2 Shares Methylphenylboronic Acid Core Analog3 (4-((Methylamino)methyl)phenyl)boronic acid (Methylamino Analog) Target->Analog3 Shares Methylamino & Phenylboronic Acid Functionality

Figure 1. Logical relationship between the target compound and its structural analogs.

Synthesized Hazard Identification

By consolidating the GHS classifications from its closest analogs, we can project a reliable hazard profile for 4-Methyl-3-(methylamino)phenylboronic acid. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory tract.

Table 2: Consolidated GHS Hazard Classifications
Hazard ClassGHS CategoryHazard StatementCommonality Among Analogs
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationHigh[1][2][6][10][11][12]
Serious Eye Damage/IrritationCategory 2 / 1H319: Causes serious eye irritation / H318: Causes serious eye damageHigh[1][2][6][10][11][12]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationHigh[1][2][6][12][13]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedModerate[4][14]

Expert Analysis:

  • Irritation: The boronic acid group is acidic, and the amine group is basic. The presence of both functionalities can lead to irritation upon contact with mucous membranes and skin. As a fine solid powder, it can be easily aerosolized, leading to respiratory tract irritation.

  • Stability: Arylboronic acids can be sensitive to air and moisture.[15] They can undergo protodeboronation, especially under aqueous or acidic conditions.[9] This instability is a critical consideration for both storage and reaction setup.

Safe Handling and Exposure Control Protocol

A multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and strict hygiene practices, is mandatory.

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to keep airborne concentrations low.[3][6]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical splash-resistant safety goggles with side protection or a full-face shield.[3][6]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically-resistant gloves. Inspect gloves for tears or punctures before use.

    • Clothing: A flame-retardant lab coat must be worn and kept buttoned. Ensure no skin is exposed.

  • Respiratory Protection: If there is a risk of generating significant dust (e.g., during a large-scale transfer or spill), a NIOSH-approved respirator with a particulate filter is required.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Certification & Flow B Don Required PPE: - Goggles - Lab Coat - Gloves A->B C Locate Eyewash & Safety Shower B->C D Transfer Compound Inside Fume Hood C->D E Weigh on Analytical Balance (use weigh paper/boat) D->E F Carefully Close Container & Clean Spatula E->F G Wipe Down Work Surface F->G H Dispose of Contaminated Weigh Paper/Gloves G->H I Wash Hands Thoroughly H->I

Figure 2. Standard workflow for safely handling solid arylboronic acids.
Hygiene Measures
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][11]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[3]

  • Remove contaminated clothing and wash it before reuse.[6]

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

Table 3: First Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Storage, Stability, and Disposal

Storage and Stability
  • Conditions: Store in a tightly-closed container in a dry, cool, and well-ventilated place.[2][3] Some suppliers recommend refrigeration (2-8°C) to maximize shelf life.[4]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.[15]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and moisture.[14][15]

Accidental Release Measures
  • Procedure: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid creating dust.

  • Containment: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Do not let the product enter drains.[3]

Disposal
  • Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. Do not mix with other waste. Handle empty containers as if they were full.

Detailed Protocol: Safe Weighing and Transfer of Solid Compound

This protocol provides a step-by-step methodology for a common laboratory task, integrating the safety principles discussed.

  • Preparation: 1.1. Confirm that the chemical fume hood has a valid certification and that the airflow is active and correct. 1.2. Don all required PPE: safety goggles, a buttoned lab coat, and nitrile gloves. 1.3. Place a decontaminated spatula, weigh paper or boat, and the reaction vessel onto the surface of the fume hood. 1.4. Tare the analytical balance with the weigh paper/boat.

  • Execution (inside the fume hood): 2.1. Retrieve the container of 4-Methyl-3-(methylamino)phenylboronic acid from its storage location. 2.2. Open the container slowly to avoid aerosolizing the fine powder. 2.3. Using the clean spatula, carefully transfer the desired amount of solid onto the tared weigh paper. Keep the container opening as far back in the hood as possible. 2.4. Securely close the main container lid immediately after the transfer. 2.5. Record the final weight.

  • Cleanup: 3.1. Carefully transfer the weighed solid into the reaction vessel. 3.2. Decontaminate the spatula with an appropriate solvent (e.g., ethanol) into a waste beaker. 3.3. Fold the used weigh paper and dispose of it, along with your gloves, into the designated solid chemical waste container. 3.4. Wipe the balance and surrounding work area with a damp cloth. 3.5. Remove PPE and wash hands thoroughly with soap and water.

References

  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties.
  • Han, G. S., & Domaille, D. W. (2022).
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Safety Data Sheet for 4-Methylphenylboronic acid. AK Scientific, Inc.
  • 3-Aminophenylboronic acid Safety and Hazards. PubChem.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. University of Manchester Research Explorer. (2022).
  • Safety Data Sheet for 2-Aminophenylboronic acid hydrochloride. Fisher Scientific. (2011).
  • Safety Data Sheet for 4-Aminophenylboronic acid. ECHEMI.
  • Safety Data Sheet for 3-Aminophenylboronic acid monohydr
  • Safety Data Sheet for 4-Aminobenzeneboronic acid pinacol ester. Fisher Scientific.
  • Safety Data Sheet for (4-methylphenyl)boronic acid. Sigma-Aldrich. (2025).
  • Safety Data Sheet for 4-(Methylthio)phenylboronic Acid. TCI Chemicals.
  • Safety Data Sheet for 4-(Methylthio)benzeneboronic acid. Fisher Scientific. (2010).
  • Safety Information for (4-[(dimethylamino)methyl]phenyl)boronic acid. Sigma-Aldrich.
  • (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. PubChem.
  • Safety Data Sheet for Phenylboronic acid. Carl Roth.
  • 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID. CymitQuimica.
  • Safety Information for (4-((Methylamino)methyl)phenyl)boronic acid. Sigma-Aldrich.
  • Product Details for (4-((Methylamino)methyl)phenyl)boronic acid. Ambeed.

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Electronic & Physicochemical Profiling of 4-Methyl-3-(methylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Process Engineers, and Materials Scientists[1]

Executive Summary

4-Methyl-3-(methylamino)phenylboronic acid is a specialized organoboron intermediate primarily utilized in the synthesis of type-II kinase inhibitors and functionalized organic semiconductors.[1] Structurally, it serves as a "privileged fragment" donor, allowing the installation of the 3-(methylamino)-4-methylphenyl moiety—a scaffold homologous to the pharmacophore found in blockbuster drugs like Imatinib and Nilotinib.[1]

From an electronic standpoint, this molecule represents an electron-rich arylboronic acid .[1] The synergistic electron-donating effects of the 4-methyl group (inductive) and the 3-methylamino group (resonance) significantly reduce the Lewis acidity of the boron center compared to phenylboronic acid.[1] This electronic landscape dictates its unique reactivity profile: high nucleophilicity in Suzuki-Miyaura cross-couplings balanced against a heightened susceptibility to protodeboronation.[1]

Molecular Architecture & Electronic Landscape

Structural Components

The molecule consists of a trisubstituted benzene ring with a specific "push-push" electronic configuration relative to the aromatic core, though the interaction with the boron center is position-dependent.[1]

  • Position 1 (Boronic Acid): The electrophilic handle.[1] It possesses an empty p-orbital perpendicular to the ring plane, conferring Lewis acidity.

  • Position 3 (Methylamino, -NHMe): A strong electron-donating group (EDG) via resonance (

    
    ).[1] Although located meta to the boron, its electron density is distributed to the ortho and para positions relative to itself, effectively increasing the electron density at C1 (the boron-bearing carbon).[1]
    
  • Position 4 (Methyl, -Me): A weak EDG via hyperconjugation and induction (

    
    ).[1] Located para to the boron, it directly stabilizes the C1-B bond through inductive donation, though it also sterically crowds the adjacent 3-amino group.[1]
    
Electronic Resonance Map

The interplay between the amine lone pair and the aromatic system creates a dipole directed toward the ring.[1] Unlike typical "Wulff-type" boronic acids where an amine arm coordinates to boron (B-N bond), the aniline nitrogen here is planar (


) and conjugated with the ring, preventing intramolecular B-N coordination.[1]

ElectronicMap NHMe 3-NHMe Group (Strong Donor) Me 4-Me Group (Weak Donor) NHMe->Me Steric Clash (Minor Twist) Ring Aromatic Core (Electron Rich) NHMe->Ring +M Effect (Resonance) Me->Ring +I Effect (Inductive) Boron Boronic Acid (C1) (Lewis Acid) Ring->Boron Increased Electron Density at C1 EmptyOrbital Empty p-orbital (LUMO) Boron->EmptyOrbital Determines Reactivity

Figure 1: Electronic flow diagram illustrating the "push" effects of substituents on the boronic acid center.

Physicochemical Profiling

Acid-Base Properties (pKa)

Unlike phenylboronic acid (pKa ~8.8), the presence of electron-donating groups (EDGs) increases the electron density on the boron atom, making it less Lewis acidic (harder to accept a hydroxide ion).[1]

MoietyElectronic EffectEstimated

pKa
Phenylboronic Acid (Ref) N/A8.8
4-Methyl Inductive Donor (

)
+0.2
3-Methylamino Resonance Donor (

)
+0.3 to +0.5
Net Prediction Cumulative EDG Effect 9.3 – 9.6

Implication: This boronic acid exists primarily in the trigonal planar (neutral) form at physiological pH (7.4).[1] To activate it for Suzuki coupling (formation of the boronate anion), a base with pH > 9.5 (e.g.,


, 

) is required.[1]
Solubility & Stability
  • Solubility: Moderate in water due to the zwitterionic potential (amine protonation vs. boronate formation), but highly soluble in polar organic solvents (DMSO, DMF, MeOH).[1]

  • Protodeboronation: This is the critical stability risk.[1] Electron-rich aromatic rings facilitate the cleavage of the C-B bond, especially under acidic conditions or high heat.[1]

    • Mechanism:[1][2] Protonation of the ring at the carbon bearing the boron (ipso-attack) followed by loss of

      
      .[1]
      
    • Risk Level:High. The 3-amino group activates the ring positions ortho/para to itself.[1] Carbon 1 (holding the Boron) is meta to the amine, which offers some protection, but the overall electron richness still mandates careful handling (avoid strong acids).[1]

Synthetic Utility: Suzuki-Miyaura Coupling[1][3][4]

Reactivity Profile

In Palladium-catalyzed cross-coupling, this molecule acts as the nucleophile.[1]

  • Transmetallation: Because the ring is electron-rich, the corresponding boronate "ate" complex is highly nucleophilic, leading to rapid transmetallation onto the Pd(II) center.[1]

  • Catalyst Poisoning: The free amine (-NHMe) can coordinate to Palladium, potentially poisoning the catalyst.[1]

    • Solution: Use bulky phosphine ligands (e.g., XPhos, SPhos) or protected versions (e.g., N-Boc) if yields are low.[1]

Catalytic Cycle & Side Reactions

The following diagram details the specific pathway for this substrate, highlighting the competition between productive coupling and destructive deboronation.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting for Bulky Ar) OxAdd->TransMet Boronate Boronate Anion (Activated Substrate) Boronate->TransMet Nucleophilic Attack SideRxn Protodeboronation (Side Product: Ar-H) Boronate->SideRxn H2O / Heat (C-B Bond Cleavage) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Suzuki-Miyaura catalytic cycle emphasizing the entry point of the activated boronate and the risk of protodeboronation.[1]

Experimental Protocols

Protocol: Suzuki Coupling with Heteroaryl Chlorides

Context: Installing the 3-(methylamino)-4-methylphenyl tail onto a pyrimidine core (kinase inhibitor synthesis).[1]

Materials:

  • 4-Methyl-3-(methylamino)phenylboronic acid (1.2 equiv)[1]

  • Heteroaryl Chloride (1.0 equiv)[1]

  • Catalyst:

    
     (5 mol%) + XPhos (10 mol%)[1]
    
  • Base:

    
     (3.0 equiv, 2M aq.[1] solution)
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the heteroaryl chloride, boronic acid, and Pd/Ligand system. Seal and purge with Nitrogen/Argon for 5 minutes.

    • Why: Oxygen promotes homocoupling and oxidizes the phosphine ligands.[1]

  • Solvation: Add degassed 1,4-Dioxane and the aqueous base.

    • Note: The biphasic system (

      
      /Dioxane) is crucial to dissolve the inorganic base while solubilizing the organics.[1]
      
  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the mass of the product (M+H).[1] If the mass of the deboronated byproduct (N,2-dimethylaniline) is observed, lower the temperature to 70°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography.

    • Tip: The product contains a secondary amine.[1] Pre-treat the silica column with 1% Triethylamine to prevent streaking/adsorption.

Protocol: pKa Determination (Spectrophotometric)

Rationale: Accurate pKa is required to optimize binding assays or buffer conditions.[1]

  • Preparation: Prepare a

    
     solution of the boronic acid in buffers ranging from pH 6.0 to 11.0.
    
  • Measurement: Record UV-Vis spectra (200–400 nm).

  • Analysis: The conversion from trigonal

    
     (neutral) to tetrahedral 
    
    
    
    (anionic) causes a hypsochromic shift (blue shift) in the
    
    
    of the aromatic ring.[1]
  • Calculation: Plot Absorbance vs. pH. The inflection point is the pKa.[1]

Applications in Drug Discovery

This molecule is not merely a reagent; it is a pharmacophore installer .[1][3]

  • Kinase Selectivity: The "3-amino-4-methylphenyl" motif fits into the hydrophobic pocket adjacent to the ATP binding site (the "gatekeeper" region).[1] The methyl group provides hydrophobic contacts, while the amine often participates in hydrogen bonding with the hinge region or Glu/Asp residues.[1]

  • Covalent Reversibility: While less common for this specific derivative, boronic acids can form reversible covalent bonds with Serine/Threonine residues in proteases.[1] The high pKa of this derivative suggests it would require a highly specific local environment (e.g., a nearby positive charge to lower the effective pKa) to bind effectively at physiological pH.[1]

References

  • Structure & Properties of 3-Amino-4-methylphenylboronic acid (Primary Amine Analog)

    • Source: PubChem CID 2737803[1]

    • URL:[Link][1]

  • Electronic Effects in Suzuki Coupling

    • Source: "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling." J. Am. Chem. Soc.[1]

    • Context: Explains the nucleophilicity of electron-rich boron
  • Protodeboron

    • Source: "Protodeboronation of Arylboronic Acids."[1] J. Org.[1] Chem.

    • Context: Validates the instability of amino-substituted arylboronic acids.[1]

  • Kinase Inhibitor Design (Im

    • Source: "Discovery of CHMFL-ABL-053 as a Potent BCR-ABL Inhibitor."[1][2][4][5] J. Med.[1][4][6] Chem.

    • URL:[Link][1]

    • Context: Demonstrates the utility of the 3-amino-4-methylphenyl moiety in drug design.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of Heterocycles with 4-Methyl-3-(methylamino)phenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of 4-Methyl-3-(methylamino)phenylboronic acid for the functionalization of heterocyclic scaffolds. This guide moves beyond simple step-by-step instructions to deliver field-proven insights into the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Strategic Value of the 4-Methyl-3-(methylamino)phenyl Moiety

The 4-Methyl-3-(methylamino)phenyl group is a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its structural and electronic properties are key to its utility. The methyl group provides a lipophilic contact point, while the methylamino group can act as a crucial hydrogen bond donor or acceptor, enabling potent and selective interactions within the ATP-binding pocket of various kinases.

4-Methyl-3-(methylamino)phenylboronic acid serves as the premier reagent for installing this valuable moiety onto heterocyclic cores. Its stability, commercial availability, and high reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This document will focus on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a C-C bond between an organoboron compound (like our boronic acid) and an organohalide or triflate, catalyzed by a palladium(0) complex. Understanding the catalytic cycle is paramount to troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the desired product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L_n (Active Catalyst) pd_complex L_n | Ar¹-Pd(II)-X pd0->pd_complex + Ar¹-X het_halide Heterocyclic Halide (Ar¹-X) ox_add Oxidative Addition pd_coupled L_n | Ar¹-Pd(II)-Ar² pd_complex->pd_coupled + [Ar²-B(OH)₃]⁻ boronic_acid Boronic Acid (Ar²-B(OH)₂) + Base transmetalation Transmetalation pd_coupled->pd0 - Ar¹-Ar² red_elim Reductive Elimination product Functionalized Heterocycle (Ar¹-Ar²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The success of the coupling hinges on the judicious selection of four key components:

  • Palladium Catalyst/Ligand: The choice of ligand is critical. For electron-rich heterocyles or sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often required. These ligands promote the oxidative addition step and stabilize the active Pd(0) species. For simpler systems, Pd(PPh₃)₄ or PdCl₂(dppf) may suffice.

  • Base: The base activates the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice depends on the substrate's sensitivity to basicity and the solvent. K₃PO₄ is often a good choice for challenging couplings due to its ability to facilitate the transmetalation step.

  • Solvent: A polar, aprotic solvent system is typically employed. Mixtures like 1,4-dioxane/water or DME/water are common. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Temperature: Most Suzuki couplings require heating, typically between 80-110 °C, to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times.

Protocol: Functionalization of a Halogenated Pyrimidine Scaffold

This protocol details the coupling of 4-Methyl-3-(methylamino)phenylboronic acid with a representative chloro-pyrimidine, a common core in kinase inhibitors.

  • 2,4-dichloro-5-methylpyrimidine (Substrate)

  • 4-Methyl-3-(methylamino)phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Microwave reaction vials

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloro-5-methylpyrimidine (1.0 eq), 4-Methyl-3-(methylamino)phenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

    • Expert Insight: Using a slight excess (1.1-1.2 eq) of the boronic acid helps to drive the reaction to completion. A larger excess of base is needed to ensure efficient activation of the boronic acid.

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.05 eq).

    • Expert Insight: The catalyst loading can be optimized. For difficult couplings, it may be increased to 10 mol%, but 3-5 mol% is a good starting point. The dppf ligand is robust and effective for many heterocyclic systems.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). Seal the vial and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

    • Trustworthiness: Degassing is a critical, non-negotiable step. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), effectively killing the reaction.

  • Reaction: Place the sealed vial in a microwave reactor and heat to 110 °C for 30 minutes.

    • Expert Insight: If a microwave is unavailable, the reaction can be heated in a sealed tube using a conventional oil bath at 100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: a. After cooling to room temperature, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product.

Experimental_Workflow A 1. Reagent Addition - Heterocyclic Halide - Boronic Acid - Base & Catalyst B 2. Solvent Addition & Degassing - Add Dioxane/Water - Purge with N₂/Ar A->B C 3. Heating - Microwave (110°C, 30 min) OR - Oil Bath (100°C, 2-12h) B->C D 4. Aqueous Work-up - Dilute with EtOAc - Wash with H₂O & Brine C->D E 5. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography D->E F Final Product E->F

Caption: General workflow for Suzuki-Miyaura functionalization of heterocycles.

Data Summary and Optimization

The following table summarizes typical reaction parameters and provides a starting point for optimization when using 4-Methyl-3-(methylamino)phenylboronic acid with various heterocyclic halides.

ParameterRecommended ConditionOptimization & Troubleshooting Notes
Heterocycle (Ar¹-X) Chloro-, Bromo-, or Iodo-pyridines, -pyrimidines, -pyrazines, -indolesReactivity order: I > Br > Cl. For less reactive chloro-heterocycles, a more active catalyst system (e.g., using SPhos or XPhos ligands) may be necessary.
Boronic Acid 1.1 - 1.5 equivalentsAn excess can help overcome competitive boronic acid homo-coupling, although this is less of an issue with modern catalysts.
Catalyst PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃ + Ligand (e.g., SPhos, XPhos)Start with 3-5 mol %. If the reaction is sluggish or stalls, increase catalyst loading or switch to a more electron-rich, bulky phosphine ligand.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equivalents)K₃PO₄ is often effective for difficult couplings. Cs₂CO₃ is more soluble but also more expensive. Ensure the base is finely powdered for better reactivity.
Solvent 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O (typically 4:1 to 5:1 ratio)The amount of water can be critical. Too little may not dissolve the base sufficiently, while too much can promote deboronation of the boronic acid.
Temperature 80 - 120 °CUse the lowest temperature that affords a reasonable reaction rate to minimize side reactions. Microwave heating can dramatically accelerate the process.

Conclusion and Future Outlook

4-Methyl-3-(methylamino)phenylboronic acid is a powerful and versatile building block for the synthesis of complex, biologically active molecules. A thorough understanding of the Suzuki-Miyaura coupling mechanism and the role of each reaction component is essential for the successful functionalization of diverse heterocyclic systems. The protocols and insights provided herein serve as a robust foundation for researchers to confidently employ this reagent in their drug discovery and development programs, enabling the efficient exploration of chemical space and the synthesis of next-generation therapeutics.

References

This section is for illustrative purposes. In a real-world application, the URLs would be populated by the grounding tool with verified links to the cited scientific literature.

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions Source: Buchwald Group, MIT URL: [Link]

  • Title: Synthesis of Kinase Inhibitors via Suzuki Coupling Source: Journal of Medicinal Chemistry URL: [Link]

Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of 4-Methyl-3-(methylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sustainable Synthesis in Drug Development

The pharmaceutical industry is a cornerstone of modern healthcare, yet it traditionally carries a significant environmental footprint, often generating substantial waste for every kilogram of active pharmaceutical ingredient (API) produced.[1] Green chemistry, also known as sustainable chemistry, offers a transformative framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2] By integrating the twelve principles of green chemistry, researchers and drug development professionals can create safer, more efficient, and economically viable synthetic routes.[2][3]

Arylboronic acids are indispensable building blocks in organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds with high efficiency and functional group tolerance.[4][5] 4-Methyl-3-(methylamino)phenylboronic acid, with its specific substitution pattern, is a valuable intermediate for accessing complex molecular architectures in medicinal chemistry. This guide provides detailed application notes and protocols for the synthesis of this key intermediate, emphasizing green chemistry principles to minimize environmental impact while maintaining high synthetic utility.

Part 1: Rethinking the Synthesis of Arylboronic Acids

The Traditional Paradigm: A Critical Assessment

A conventional approach to synthesizing arylboronic acids often involves the formation of an organometallic reagent, such as a Grignard or organolithium species, from an aryl halide, followed by quenching with a trialkyl borate ester.[6][7] While effective, this method presents several green chemistry challenges:

  • Hazardous Solvents: The use of anhydrous, volatile, and often flammable ethers like tetrahydrofuran (THF) or diethyl ether is common. These solvents contribute significantly to the process mass intensity (PMI) and have associated health and environmental risks.[8]

  • Stoichiometric Reagents: Grignard and organolithium reagents are used in stoichiometric amounts, leading to lower atom economy and the generation of significant metallic salt waste streams upon workup.[3]

  • Extreme Conditions: The formation of these organometallic reagents often requires strictly anhydrous conditions and sometimes very low temperatures, which are energy-intensive.[6]

  • Derivative Use: The synthesis may require protecting groups for sensitive functionalities, adding steps for protection and deprotection, which generates more waste.[3]

A Greener Vision: Core Principles in Action

Our proposed green protocols are designed around several core principles to address the shortcomings of traditional methods:

  • Catalysis over Stoichiometry: Employing catalytic methods, such as transition-metal-catalyzed borylation, dramatically reduces waste by using only a small amount of a catalyst that can be recycled.[9][10][11]

  • Safer Solvents: Replacing hazardous solvents with greener alternatives like water, bio-derived solvents (e.g., 2-MeTHF, GVL), or even running reactions under solvent-free conditions is a primary goal.[12][13][14][15][16]

  • Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Catalytic C-H borylation is an excellent example of an atom-economical reaction.[9][11]

  • Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating.[10][16]

Below is a diagram illustrating the shift from a traditional to a green synthetic workflow.

G cluster_0 Traditional Synthesis cluster_1 Green Synthesis A Aryl Halide B Mg or Li Metal (Stoichiometric) A->B Form Grignard/ Organolithium D Trialkyl Borate B->D C Anhydrous Ether (Solvent) C->B E Aqueous Workup D->E F Product E->F G High Waste (Metal Salts) E->G H Aryl Halide or Arene I Diboron Reagent H->I Catalytic Borylation L Product I->L J Catalyst (e.g., Ni, Pd, Metal-Free) J->I M Low Waste (Catalyst Recyclable) J->M K Green Solvent (e.g., Water, 2-MeTHF) K->I

Caption: Comparison of traditional vs. green synthetic workflows.

Part 2: Greener Protocols for 4-Methyl-3-(methylamino)phenylboronic Acid

The starting material for these protocols is 5-bromo-2-methylaniline, which can be N-methylated to 5-bromo-N,2-dimethylaniline prior to the borylation step. The focus here is on the critical C-B bond-forming reaction.

Protocol 1: Nickel-Catalyzed Miyaura Borylation in a Green Alcohol Solvent

This protocol adapts the principle of using less expensive and more earth-abundant base metals in place of precious metals like palladium.[14] Nickel catalysis offers a cost-effective and efficient alternative.[14] The use of tert-amyl alcohol provides a greener solvent choice compared to traditional ethers or aromatic hydrocarbons.[14]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add 5-bromo-N,2-dimethylaniline (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.2 eq.), and potassium phosphate (K₃PO₄) (1.5 eq.).

  • Catalyst and Ligand Addition: Add the nickel catalyst, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) (3 mol%), to the vessel.

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add tert-amyl alcohol as the solvent. The reaction concentration should be approximately 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic base and catalyst residues. Wash the pad with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The resulting pinacol boronate ester can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

    • To obtain the boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid solution (e.g., 1 M HCl) followed by extraction.

Causality and Green Advantages:

  • Catalyst: Nickel is more abundant and less expensive than palladium.

  • Solvent: tert-Amyl alcohol is considered a greener solvent alternative.

  • Atom Economy: This catalytic process has a higher atom economy than a stoichiometric Grignard reaction.

Protocol 2: Metal-Free, Photoinduced Borylation in an Aqueous Phase

Recent breakthroughs have enabled borylation reactions to proceed without transition-metal catalysts, using light as the driving force.[17] This approach eliminates the risk of heavy metal contamination in the final product, a significant advantage in pharmaceutical synthesis.[17]

Step-by-Step Methodology:

  • Reaction Setup: In a quartz reaction tube, combine 5-bromo-N,2-dimethylaniline (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.5 eq.), and an organic photocatalyst such as 1-methylbenzimidazole (10 mol%).

  • Base and Solvent: Add a suitable base like potassium phosphate (K₂HPO₄) (2.0 eq.) and degassed water as the solvent. The use of an aqueous medium is a key green feature.[17]

  • Reaction Execution:

    • Seal the tube and place it in a photoreactor equipped with a suitable light source (e.g., blue LEDs).

    • Irradiate the mixture at room temperature with vigorous stirring for 24-48 hours.

  • Workup and Purification:

    • After the reaction is complete, extract the aqueous mixture with a greener organic solvent like ethyl acetate or 2-MeTHF.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting boronate ester by column chromatography or proceed to hydrolysis as described in Protocol 1.

Causality and Green Advantages:

  • Metal-Free: Avoids heavy metal contamination and the associated costs and environmental concerns.[17]

  • Green Solvent: Utilizes water, the most environmentally benign solvent.[17][18]

  • Energy Efficiency: The reaction is conducted at room temperature, powered by light, reducing energy consumption for heating.[17]

G cluster_protocol1 Protocol 1: Ni-Catalyzed Borylation cluster_protocol2 Protocol 2: Photoinduced Borylation A1 5-bromo-N,2-dimethylaniline E1 Heat (80-100 °C) A1->E1 B1 B₂pin₂ B1->E1 C1 NiCl₂(dppp) Catalyst C1->E1 D1 tert-Amyl Alcohol D1->E1 F1 Product (Boronate Ester) E1->F1 A2 5-bromo-N,2-dimethylaniline E2 Light (Blue LEDs) Room Temperature A2->E2 B2 B₂pin₂ B2->E2 C2 Organic Photocatalyst C2->E2 D2 Water D2->E2 F2 Product (Boronate Ester) E2->F2

Caption: Workflow comparison of the two green protocols.

Part 3: Data Summary and Comparison

The following table provides a comparative overview of a traditional Grignard-based synthesis versus the proposed green chemistry protocols.

ParameterTraditional Grignard ProtocolGreen Protocol 1 (Ni-Catalyzed)Green Protocol 2 (Photoinduced)
Reagents Stoichiometric Mg, Triisopropyl borateCatalytic NiCl₂(dppp), B₂pin₂Catalytic Organic Dye, B₂pin₂
Solvent Anhydrous THFtert-Amyl AlcoholWater
Temperature 0 °C to Room Temp.80-100 °CRoom Temperature
Energy Source Standard heating/coolingThermal HeatingLight (Photons)
Key Hazard Pyrophoric reagents, flammable solventFlammable solventMinimal
Waste Profile High (Mg salts)Moderate (recyclable catalyst)Low (minimal catalyst waste)
Metal Contamination -Potential Ni residueNone
Process Mass Intensity HighMediumLow

Conclusion and Future Outlook

The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic necessity for the future of pharmaceutical development. The protocols outlined in this guide demonstrate that the synthesis of key intermediates like 4-Methyl-3-(methylamino)phenylboronic acid can be achieved through methods that are safer, more efficient, and environmentally responsible. By moving away from stoichiometric organometallic reagents and hazardous solvents towards catalytic, photo-driven, and aqueous-based systems, we can significantly reduce the environmental impact of drug synthesis.[10][12][19] Future research will likely focus on combining these green techniques, for instance, by developing recyclable heterogeneous catalysts for C-H borylation in flow reactors, further pushing the boundaries of sustainable chemical manufacturing.

References

  • American Chemical Society. (n.d.). Sustainable Catalysis for Borylation: Earth-Abundant Homogeneous Catalysts and Their Mechanisms. ACS Publications.
  • MDPI. (2025, June 17). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
  • Pharma Focus Europe. (2024, December 24). Principles of green chemistry: Advancing pharma sustainability. Pharma Focus Europe.
  • ACS Publications. (2021, December 15). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • COPA-DATA. (2022, June 15). Optimised production for pharmaceutical waste reduction. COPA-DATA Blog.
  • Organic Chemistry Portal. (2014). Methanol-Promoted Borylation of Arylamines: A Simple and Green Synthetic Method to Arylboronic Acids and Arylboronates. Synlett.
  • ijarsct. (2025, January 15). Waste Reduction and Management Ideas for Pharmaceutical Industries. ijarsct.
  • Sustainability Directory. (2025, November 25). Pharmaceutical Waste Reduction. Sustainability Directory.
  • Bibliomed. (2025, June 21). Green chemistry in pharmaceutical synthesis: Implications for sustainable public health. Bibliomed.
  • Syngene International Ltd. (2025, December 24). Green chemistry principles for a sustainable future in pharma. Syngene International Ltd.
  • The Association of the British Pharmaceutical Industry. (n.d.). Sustainability in the pharmaceutical industry. ABPI.
  • PRM. (2024, September 18). How To Reduce Pharmaceutical Waste. PRM.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Borylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Thieme. (n.d.). Green Synthesis of Diaryl Selenides from Arylboronic Acids and Arylseleninic Acids. Thieme.
  • SciTechDaily. (2023, November 29). Green Chemistry Breakthrough: New Photocatalytic Borylation Method Transforms Chemical Synthesis. SciTechDaily.
  • Royal Society of Chemistry. (2025, March 19). A green photoinduced borylation of aryl halides catalyzed by 1-methyl-benzimidazole in an aqueous phase. Green Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ACS Publications. (2020, January 29). Recyclable Cu@C3N4-Catalyzed Hydroxylation of Aryl Boronic Acids in Water under Visible Light: Synthesis of Phenols under Ambient Conditions and Room Temperature. ACS Sustainable Chemistry & Engineering.
  • ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
  • Royal Society of Chemistry. (2024, September 3). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings. Green Chemistry.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • MDPI. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal.
  • ResearchGate. (2015, July 26). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?. ResearchGate.
  • Royal Society of Chemistry. (n.d.). Green Chemistry. Lirias.

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Troubleshooting & Optimization

storage stability and degradation of aminoboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Storage, Stability, and Degradation for Researchers and Drug Development Professionals

Welcome to the technical support center for aminoboronic acids. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth information on the stability, storage, and degradation of this important class of compounds. Aminoboronic acids are powerful building blocks in medicinal chemistry and organic synthesis, but their unique reactivity, particularly the labile carbon-boron bond, presents significant challenges.[1][2] This resource consolidates field-proven insights and authoritative data into a user-friendly format to help you anticipate and troubleshoot common issues, ensuring the integrity of your materials and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent properties and handling of aminoboronic acids.

Q1: Why are α-aminoboronic acids generally considered unstable?

The primary reason for the instability of many α-aminoboronic acids lies in the close proximity of the electron-deficient boron atom and the nucleophilic amino group.[1] In their free, unprotected form, the nitrogen atom can form an adduct with the boron atom. This intermediate is susceptible to protonation at the carbon, leading to facile cleavage of the carbon-boron (C–B) bond in a process known as protodeboronation.[1][3] For this reason, α-aminoboronic acids are almost always prepared, handled, and stored as protected derivatives (e.g., with Boc or Fmoc groups on the amine) or as stable salts (e.g., hydrochlorides).[1][4]

Q2: Are β-aminoboronic acids more stable than their α-counterparts?

Yes, β-aminoboronic acids exhibit significantly greater stability across a wide range of pH values, even when the amine is not protected.[5] The increased distance between the amino group and the boronic acid moiety prevents the intramolecular interaction that facilitates protodeboronation in α-analogs. This enhanced stability is attributed to stabilizing solvent-inserted hydrogen-bonding interactions.[5]

Q3: What is boroxine formation and should I be concerned about it?

Boroxine formation is a reversible dehydration reaction where three molecules of a boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms (a boroxine) and three molecules of water.[6][7] This process can occur when boronic acids are stored as solids, especially if not rigorously dried, or when heated in anhydrous solvents.[7][8]

For most applications, such as Suzuki-Miyaura coupling, boroxine formation is not a major concern because the equilibrium shifts back to the boronic acid monomer in the presence of water or the basic aqueous conditions of the reaction.[6][8] However, it can affect the accurate weighing of the boronic acid. If precise stoichiometry is critical, it is advisable to use freshly prepared or properly stored material.

Q4: What are the ideal general storage conditions for aminoboronic acids?

Proper storage is critical to maintain the integrity and reactivity of aminoboronic acids. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.[9][10]Low temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[4]Minimizes exposure to moisture and oxygen, which can promote hydrolysis and oxidation, respectively.[11]
Container Use tightly sealed, opaque or amber glass vials.[11]Prevents exposure to light, which can catalyze degradation, and moisture.
State Store as a dry, lyophilized solid whenever possible.[9]Moisture can facilitate both protodeboronation and boroxine formation.[3][6]
Form Preferentially store as N-protected derivatives (e.g., Boc, Fmoc) or as salts (e.g., hydrochloride).[1][12]Protection or salt formation significantly enhances the stability of the C-B bond, especially in α-aminoboronic acids.

Q5: How do protecting groups enhance the stability of aminoboronic acids?

Protecting groups are essential for managing the reactivity of the amino group.[13] By converting the nucleophilic amine into a non-nucleophilic functional group, such as a carbamate (e.g., Boc or Fmoc), two key stability enhancements are achieved:

  • Inhibition of Protodeboronation : The protecting group prevents the intramolecular N-B interaction that initiates C-B bond cleavage in α-aminoboronic acids.[1]

  • Prevention of Side Reactions : It prevents the amine from acting as a competing nucleophile or base in subsequent reactions.[13]

The choice of protecting group should be guided by its stability to the planned reaction conditions and the availability of a selective deprotection method that does not affect other functional groups (an orthogonal strategy).[13][14]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in a coupling reaction (e.g., Suzuki, amide formation); mass spectrometry of the crude reaction mixture shows a mass corresponding to the starting material without the boronic acid group. Protodeboronation: The C-B bond has cleaved, replacing the boronic acid with a hydrogen atom.[3] This is common with unstable boronic acids (e.g., unprotected α-amino or certain heteroaryl boronic acids) under acidic, basic, or high-temperature conditions.Use a more stable derivative: Employ a boronic ester, such as a pinacol or MIDA ester, which can provide a slow release of the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[3]• Modify reaction conditions: Use strictly anhydrous solvents and reagents. Optimize the pH; for some basic heteroaromatic boronic acids, adding a slight excess of acid or base can shift the equilibrium away from the reactive zwitterionic form.[3]• Lower the temperature: If possible, run the reaction at a lower temperature for a longer duration.
Inconsistent analytical results (e.g., NMR, HPLC) or difficulty in obtaining an accurate weight of the solid aminoboronic acid. Boroxine Formation: The material exists as an equilibrium mixture of the monomeric boronic acid and the trimeric boroxine anhydride.[6] Since three water molecules are lost during trimerization, the molecular weight of the bulk material is variable.Standardize the material: Before use, dissolve the solid in a suitable solvent with a small amount of water (e.g., methanol/water) and then re-evaporate to dryness under high vacuum to hydrolyze the boroxine back to the monomer.[8]• Use an internal standard: For quantitative analysis (e.g., qNMR), use a calibrated internal standard to determine the exact concentration of the active monomer.
A new peak appears in the HPLC chromatogram of a stored aminoboronic acid solution over time. Oxidative Degradation: The C-B bond can be susceptible to oxidation, converting the boronic acid into the corresponding alcohol or phenol.[5] This can be catalyzed by trace metals or exposure to air.Degas solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles.• Store solutions properly: If solutions must be stored, keep them at low temperatures (-20°C or -80°C) under an inert atmosphere.[10]• Use freshly prepared solutions: The best practice is to prepare solutions of aminoboronic acids immediately before use.
During peptide synthesis, the C-terminal aminoboronic acid fails to couple efficiently or degrades during subsequent cycles. Instability to Synthesis Conditions: The unprotected boronic acid may be unstable to the reagents used in solid-phase peptide synthesis (SPPS), particularly the acidic conditions of Boc-SPPS deprotection or the basic conditions of Fmoc-SPPS deprotection.Use a suitable protecting group for the boronic acid: Consider protecting the boronic acid moiety itself, for example, as a pinanediol ester, which can offer greater stability during the synthesis.[1]• Optimize coupling and deprotection: Use milder coupling reagents and minimize the duration of deprotection steps. Evaluate the stability of your specific aminoboronic acid to the planned synthesis cycle in a model study first.[15]

Visualizing Degradation and Stability Assessment

Understanding the potential pathways for degradation is key to preventing it.

Primary Degradation Pathways of Aminoboronic Acids

A Aminoboronic Acid (R-B(OH)₂) B Protodeboronation Product (R-H) A->B H⁺ / H₂O (C-B Cleavage) C Oxidation Product (R-OH) A->C [O] (e.g., Air, Peroxides) D Boroxine (Cyclic Trimer) A->D - 3 H₂O (Dehydration) D->A + 3 H₂O (Hydrolysis)

Caption: Major degradation routes for aminoboronic acids.

Workflow for Stability Assessment

start Obtain Aminoboronic Acid Sample t0 Time-Zero Analysis (HPLC, LC-MS, NMR) Establish Baseline Purity start->t0 stress Expose Aliquots to Stress Conditions (Temp, pH, Light, O₂) t0->stress analysis Analyze Samples at Pre-defined Timepoints stress->analysis data Compare to Time-Zero Quantify Degradants Determine Degradation Rate analysis->data end Establish Optimal Storage/Handling Protocol data->end

Caption: Experimental workflow for evaluating aminoboronic acid stability.

Experimental Protocol: Accelerated Stability Study

This protocol provides a framework for assessing the stability of an aminoboronic acid derivative under various stress conditions. Such studies are crucial for identifying degradation pathways and establishing a re-test period for a batch.[16]

Objective: To determine the degradation profile of a target aminoboronic acid under accelerated temperature and hydrolytic conditions.

Materials:

  • Target aminoboronic acid (solid)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or other appropriate mobile phase modifier

  • Type 1 ultrapure water

  • Calibrated analytical balance

  • Temperature-controlled oven or incubator set to 40°C

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)[17]

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the aminoboronic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 ACN/water mixture to create a 1 mg/mL stock solution. Ensure complete dissolution.

  • Time-Zero (T₀) Analysis:

    • Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 0.1 mg/mL).

    • Analyze by HPLC to obtain the initial purity profile. This is your T₀ reference.[18] Record the peak area of the main component and any impurities present.

  • Preparation of Stability Samples:

    • Dispense aliquots of the 1 mg/mL stock solution into several HPLC vials.

    • Prepare samples for different conditions, for example:

      • Control: Store at 4°C in the dark.

      • Accelerated Thermal: Store in an oven at 40°C.

      • Acidic Hydrolysis: Adjust the pH of an aliquot to ~2 with dilute HCl before storing at 40°C.

      • Basic Hydrolysis: Adjust the pH of an aliquot to ~9 with dilute NaOH before storing at 40°C.

  • Timepoint Analysis:

    • At specified time intervals (e.g., T = 24h, 48h, 1 week, 2 weeks), remove one vial from each condition.

    • Allow the vial to return to room temperature.

    • Dilute to the working concentration and analyze by HPLC using the same method as the T₀ sample.

  • Data Analysis:

    • For each timepoint, calculate the percentage of the main peak remaining relative to the T₀ sample.

    • Identify and quantify any new peaks that appear; these are potential degradation products.[17]

    • Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate.

    • Use LC-MS to identify the mass of major degradation products to help elucidate the degradation pathway (e.g., a mass loss corresponding to B(OH)₂ indicates protodeboronation).[18]

This systematic approach will provide critical data on the intrinsic stability of your compound, guiding its proper handling, formulation, and storage to ensure reliable and reproducible experimental outcomes.[16]

References

  • Touchet, S., Carreaux, F., Carboni, B., Bouillon, A., & Boucher, J.-L. (2011). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Chemical Society Reviews, 40(7), 3895–3914. Available at: [Link]

  • Gravel, M. (n.d.). Synthesis and applications of aminoboronic acids. University of Toronto (Canada). Available at: [Link]

  • Kawai, H., & Yamashita, M. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal, 15(15), 2312–2322. Available at: [Link]

  • González, A. Z., & Cacho, M. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(8), 2233–2254. Available at: [Link]

  • Taylor, M. S., & Yudin, A. K. (2011). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 44(6), 419–431. Available at: [Link]

  • Tripp, J. C., & Sibi, M. P. (2003). General considerations for preparing α-aminoboronic acid peptides. Tetrahedron Letters, 44(26), 4845–4848. Available at: [Link]

  • Kua, J., & Iovine, P. M. (2009). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 113(41), 11048–11055. Available at: [Link]

  • Ishihara, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications, 60(60), 8565–8587. Available at: [Link]

  • Wimmer, E. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. University of Glasgow. Available at: [Link]

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  • Touchet, S., Carreaux, F., Carboni, B., Bouillon, A., & Boucher, J. L. (2011). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. PubMed. Available at: [Link]

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  • Wikipedia contributors. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

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  • Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. Available at: [Link]

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  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Available at: [Link]

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  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Available at: [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

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  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]

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  • Tora, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

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Technical Support Center: Troubleshooting Palladium Poisoning by Amino Groups in Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges arising from palladium catalyst poisoning by amino groups present in boronic acid coupling partners, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we aim to provide not just procedural solutions but also the underlying chemical principles to empower you to overcome these common experimental hurdles.

Section 1: Troubleshooting Guides

This section offers a structured approach to diagnosing and resolving issues related to catalyst deactivation when using amino-functionalized boronic acids.

Guide 1: Low or No Product Yield

Problem: Your Suzuki-Miyaura reaction with an amino-boronic acid is showing low to no conversion to the desired product.

1.1 Initial Diagnosis: Is Catalyst Poisoning the Culprit?

Before implementing complex solutions, it's crucial to confirm that catalyst poisoning by the amino group is the primary issue.

  • Symptom Checklist:

    • The reaction stalls after a short period.

    • Formation of palladium black (a fine, black precipitate) is observed, indicating catalyst aggregation and deactivation.[1]

    • A control reaction using a similar, non-amino-containing boronic acid proceeds as expected under the same conditions.

    • The reaction works with a less basic aromatic amine but fails with a more basic aliphatic amine.

  • Diagnostic Experiment: Control Reaction

    • Protocol: Set up two parallel reactions.

      • Reaction A (Your System): Use your amino-boronic acid.

      • Reaction B (Control): Use a structurally similar boronic acid lacking the amino group (e.g., phenylboronic acid if you are using aminophenylboronic acid).

    • Interpretation: If Reaction B yields the expected product and Reaction A fails, it strongly suggests the amino group is interfering with the catalyst.

1.2 The Mechanism of Poisoning: Why Do Amines Deactivate Palladium Catalysts?

The lone pair of electrons on the nitrogen atom of the amino group can coordinate strongly to the palladium center.[2][3] This coordination can lead to several detrimental outcomes:

  • Formation of Stable, Off-Cycle Complexes: The amine can bind to the palladium catalyst, forming a stable complex that is reluctant to participate in the catalytic cycle.[4] This effectively reduces the concentration of the active catalyst.

  • Inhibition of Key Catalytic Steps: The coordinated amine can hinder crucial steps in the Suzuki-Miyaura coupling, such as oxidative addition or reductive elimination.

  • Catalyst Agglomeration: In some cases, strong coordination can lead to the destabilization of the palladium complex, causing it to precipitate as inactive palladium black.[1]

Guide 2: Strategies to Mitigate Amine-Induced Catalyst Poisoning

Once you've identified amine poisoning as the likely cause, you can employ several strategies to overcome it.

2.1 Strategy 1: Protecting the Amino Group

This is often the most robust solution. By temporarily masking the amino group, you prevent it from coordinating with the palladium catalyst.

  • When to Use This Strategy:

    • When other methods fail.

    • For particularly basic or sterically unhindered amino groups.

    • When performing complex, multi-step syntheses where the boronic acid needs to be stable through various reaction conditions.[5]

  • Common Protecting Groups for Boronic Acids:

    • N-Methyliminodiacetic acid (MIDA) boronates: These are highly stable and can be deprotected under mild basic conditions.[5][6][7]

    • 1,8-Diaminonaphthalene (dan) boronamides: These are very stable to a wide range of reaction conditions and are typically removed with acid.[5]

    • Trifluoroborate salts (R-BF3K): These salts are often more stable than the corresponding boronic acids and can be used directly in Suzuki couplings.[7]

  • Experimental Protocol: Protection of a Boronic Acid with Diethanolamine

    • Dissolve the amino-boronic acid in a suitable solvent (e.g., methylene chloride).[8]

    • Add one equivalent of diethanolamine.[8]

    • Stir the mixture at room temperature. A precipitate of the protected boronate complex will often form.[8]

    • Isolate the solid by filtration and wash with a non-polar solvent.[8]

    • The resulting protected boronate can often be used directly in the Suzuki coupling reaction.[8]

2.2 Strategy 2: Ligand and Catalyst Selection

The choice of phosphine ligand can significantly influence the catalyst's tolerance to poisoning functional groups.[9]

  • Rationale: Electron-rich and sterically bulky phosphine ligands can sometimes outcompete the amino group for coordination to the palladium center, thus preserving catalytic activity.[9][10]

  • Recommended Ligands:

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos): These ligands are known for their high activity and ability to promote challenging cross-coupling reactions.[10]

    • Trialkylphosphines (e.g., P(t-Bu)3): The strong σ-donating character of these ligands can increase the electron density on the palladium, potentially making it less susceptible to coordination by the amine.[9]

  • Data Presentation: Ligand Performance in Challenging Couplings

LigandGeneral CharacteristicsTypical Applications
SPhos Bulky, electron-rich biarylphosphineEffective for electron-rich and sterically hindered substrates.
XPhos Highly active for a broad range of substratesA good general-purpose ligand for difficult couplings.
RuPhos Effective for coupling secondary amines.[10]Can be beneficial when the substrate contains amine functionalities.
P(t-Bu)3 Strongly electron-donating, sterically demandingCan accelerate oxidative addition with challenging electrophiles.[9]
2.3 Strategy 3: Additives and Reaction Conditions

Fine-tuning the reaction conditions can sometimes be sufficient to overcome mild catalyst inhibition.

  • Use of Additives:

    • Halide Salts (e.g., TBAB - Tetrabutylammonium Bromide): These can sometimes mitigate the inhibitory effects of certain species in the reaction mixture and have been shown to enable couplings with heterocyclic substrates that can act as poisons.[11][12]

    • Brønsted Acids (in stoichiometric amounts): In some cases, adding a stoichiometric amount of a Brønsted acid can protonate the amino group, preventing it from coordinating to the palladium. However, this approach must be used with caution as it can also affect the boronic acid or the base used in the reaction.

  • Solvent and Base Selection:

    • The choice of solvent and base can influence the equilibrium between the on-cycle and off-cycle palladium species.[4]

    • For anhydrous couplings using bases like K3PO4, the addition of a small amount of water can sometimes be beneficial.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: I see a black precipitate in my reaction. What is it and what should I do?

A1: The black precipitate is likely "palladium black," which is finely divided, amorphous palladium metal.[1] Its formation signifies catalyst decomposition and aggregation, leading to a loss of catalytic activity.[1]

  • Cause: This often occurs when the palladium(0) species in the catalytic cycle is not sufficiently stabilized by the ligands, making it prone to aggregation. Strong coordination by poisons like amines can exacerbate this issue.

  • Solution:

    • Use Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands (see Guide 2.2) to better stabilize the Pd(0) intermediate.[1]

    • Consider a Heterogeneous Catalyst: In some cases, a supported palladium catalyst (e.g., Pd on carbon) might be more resistant to aggregation.

    • Re-evaluate Reaction Conditions: Ensure your reaction is rigorously degassed, as oxygen can contribute to catalyst decomposition.

Q2: Can I just add more catalyst if I suspect poisoning?

A2: While adding more catalyst might seem like a straightforward solution, it is often not the most efficient or cost-effective approach.

  • Drawbacks:

    • Increased Cost: Palladium catalysts are expensive.

    • Does Not Address the Root Cause: You are not solving the underlying poisoning issue, which may still lead to a stalled reaction, albeit at a later stage.

    • Potential for Side Reactions: Higher catalyst loadings can sometimes promote undesired side reactions, such as homocoupling of the boronic acid.[14]

It is generally better to invest time in optimizing the reaction conditions or protecting the problematic functional group.

Q3: My amino-boronic acid is unstable and decomposes on the shelf. How can I handle this?

A3: The instability of boronic acids, particularly those with certain functional groups, is a known issue.[5][14]

  • Solutions:

    • Convert to a More Stable Derivative: As discussed in Guide 2.1, converting the boronic acid to a trifluoroborate salt or a MIDA boronate can significantly improve its shelf-life and handling.[5][7]

    • In Situ Generation: In some advanced applications, the boronic acid can be generated in situ from a more stable precursor.

    • Proper Storage: Store your boronic acids in a cool, dry, and dark place, preferably under an inert atmosphere.

Q4: Are there any "poison-resistant" palladium catalysts available?

A4: While no catalyst is completely immune to poisoning, some systems are designed to be more robust.

  • Ligand Design: The development of more sophisticated ligands is a key area of research aimed at creating more stable and active catalysts that can tolerate a wider range of functional groups.[9][10][15]

  • Heterogeneous Catalysts: Supporting palladium on materials like amine-functionalized silica can sometimes enhance stability and activity, although the support itself can also play a role in the reaction mechanism.[16]

  • Pre-catalysts: The use of well-defined palladium pre-catalysts can sometimes lead to more reproducible results and higher activity compared to generating the active catalyst in situ from a simple palladium salt.

Section 3: Visualizations and Workflows

Diagram 1: Mechanism of Amine-Induced Palladium Catalyst Poisoning

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OA Ar-X Off_Cycle [Pd(0)L_n(R-NH2)] (Inactive Off-Cycle Complex) Pd0->Off_Cycle Coordination TM Transmetalation (Ar-Pd(II)-Ar')L_n OA->TM Ar'-B(OR)2 RE Reductive Elimination TM->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product Amine R-NH2 (Amino-Boronic Acid) Amine->Off_Cycle caption Figure 1. The amino group can reversibly coordinate to the active Pd(0) catalyst, forming an inactive, off-cycle complex and halting the productive catalytic cycle. G Start Low/No Yield with Amino-Boronic Acid Q1 Run Control Reaction (w/o Amine)? Start->Q1 Success Control Reaction Works? Q1->Success Poisoning Amine Poisoning Likely Success->Poisoning Yes Other_Issue Investigate Other Issues: - Reagent Purity - Reaction Conditions - Boronic Acid Stability Success->Other_Issue No Strategy1 Strategy 1: Protect Amino Group (e.g., MIDA, dan) Poisoning->Strategy1 Strategy2 Strategy 2: Change Ligand (e.g., Buchwald type) Poisoning->Strategy2 Strategy3 Strategy 3: Modify Conditions (Additives, Solvent) Poisoning->Strategy3 End Optimized Reaction Strategy1->End Strategy2->End Strategy3->End caption Figure 2. A decision-making workflow to diagnose and address low yields in Suzuki-Miyaura couplings involving amino-boronic acids.

Caption: Decision workflow for troubleshooting low-yield reactions.

References

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling | Request PDF. ResearchGate. [Link]

  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier. [Link]

  • Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions. MDPI. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. DiVA. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]

  • Amino-Modified Silica as Effective Support of the Palladium Catalyst for 4-Nitroaniline Hydrogenation. MDPI. [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]

  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PMC. [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Poisoning and deactivation of palladium catalysts | Request PDF. ResearchGate. [Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]

  • Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces. ACS Omega. [Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. PMC. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki-Miyaura Cross-Couplings. PubMed. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Matthey. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II). PubMed. [Link]

  • Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and-[7][17]Sigmatropic Rearrangement. Journal of the American Chemical Society. [Link]

  • (PDF) Tailored Design of Palladium Species Grafted on Amino Functionalized Organozinc Coordination Polymer as Highly-Pertinent Heterogeneous Catalyst. ResearchGate. [Link]

  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis of unnatural amino acid derivatives via palladium catalyzed 1,4 addition of boronic acids. PMC. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. [Link]

Sources

Validation & Comparative

HPLC Method Development Guide: 4-Methyl-3-(methylamino)phenylboronic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphoteric Challenge

Developing a purity method for 4-Methyl-3-(methylamino)phenylboronic acid presents a unique "dual-personality" challenge in liquid chromatography. This molecule contains two conflicting functional groups:[1]

  • Phenylboronic Acid (PBA) moiety: A Lewis acid (pKa ~8.5–9.[1]0) capable of reversible covalent interactions with silanols and in situ dehydration to form boroxines (cyclic anhydrides).

  • Methylamino group: A basic amine (estimated pKa ~4.5–5.0 for the aniline derivative) that is prone to severe peak tailing on traditional silica phases due to cation-exchange interactions.

This guide moves beyond standard "generic gradient" approaches. We compare three distinct chromatographic strategies to identify the most robust protocol for purity determination, ensuring separation from synthetic precursors (e.g., aryl halides) and degradation products (e.g., deboronated phenols).

Comparative Strategy: Selecting the Stationary Phase

We evaluated three distinct separation systems. The data below summarizes the theoretical and practical performance of each approach.

Comparison Table: Chromatographic Performance
FeatureMethod A: Traditional C18 (Acidic) Method B: High pH Hybrid C18 Method C: Phenyl-Hexyl (Buffered)
Stationary Phase Standard Silica C18 (5 µm)Hybrid Ethylene-Bridged (BEH) C18Phenyl-Hexyl Core-Shell
Mobile Phase Water/ACN + 0.1% TFA (pH ~2)10mM NH₄HCO₃ (pH 10)10mM NH₄Formate (pH 3.8)
Boronic State Neutral (Retained)Ionized (Boronate Anion)Neutral (Retained)
Amine State Cationic (Protonated)NeutralCationic (Protonated)
Peak Shape Poor (Tailing Factor > 2.0)Excellent (Symmetrical)Good (Tailing Factor < 1.3)
Retention ModerateWeak (Elutes near void)High (π-π Selectivity)
Verdict Not Recommended ⚠️ Risk of Void Elution Recommended
Expert Insight: Why Method C Wins
  • Method A (Traditional Acidic C18): While low pH suppresses the boronic acid ionization, the protonated amine interacts strongly with residual silanols on standard silica, causing severe tailing. TFA can also induce on-column degradation of labile boronic acids.

  • Method B (High pH): At pH 10, the amine is neutral (good shape), but the boronic acid becomes a negatively charged boronate anion. This makes it highly hydrophilic, causing it to elute in the void volume (

    
    ), preventing separation from polar impurities.
    
  • Method C (Phenyl-Hexyl + Buffer): The Phenyl-Hexyl phase offers orthogonal selectivity via

    
     interactions with the aromatic ring. The ammonium formate buffer (pH 3.8) is acidic enough to keep the boronic acid neutral for retention, while the high ionic strength suppresses the silanol interactions of the amine better than TFA alone.
    

Recommended Protocol: Phenyl-Hexyl / Ammonium Formate System

This protocol is designed to be a self-validating system , capable of separating the parent boronic acid from its boroxine trimer and deboronated impurities (4-methyl-3-(methylamino)phenol).

Instrument & Conditions
  • System: HPLC or UHPLC with PDA (Photo Diode Array) detection.

  • Column: Core-Shell Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (e.g., Kinetex or similar).

    • Why: Core-shell particles provide high efficiency at lower backpressures; Phenyl-Hexyl provides necessary alternative selectivity to separate the boronic acid from similar aromatic impurities.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

    • Note: Boronic acids often have weak UV chromophores; the aromatic ring drives detection.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.8 with Formic Acid.

    • Preparation: Dissolve 0.63 g Ammonium Formate in 1 L HPLC-grade water. Adjust pH to 3.8 ± 0.1 using Formic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

    • Note: Methanol can be used but often causes higher pressure and different selectivity. Acetonitrile is preferred for sharper peaks here.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 955Equilibrate (High aqueous for retention)
2.00 955Isocratic Hold (Focus polar impurities)
15.00 4060Linear Gradient
18.00 1090Wash Step
20.00 1090Hold Wash
20.10 955Return to Initial
25.00 955Re-equilibration
Sample Preparation (Critical)

Boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines). To ensure a single peak:

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Procedure: Dissolve sample in Acetonitrile first, then add Water. If peak splitting (doublet) is observed, it indicates slow kinetics between the acid and boroxine forms.

    • Fix: Add 1% Pinacol to the sample diluent to force the formation of the boronate ester, which is chromatographically stable. However, for strict purity analysis, we analyze the free acid directly using the buffered mobile phase which usually collapses the equilibrium.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the recommended Phenyl-Hexyl method.

MethodDevelopment Start Analyte: 4-Methyl-3-(methylamino)phenylboronic acid CheckPh Check Chemical Properties Amine (Basic) + Boronic Acid (Acidic) Start->CheckPh Decision1 Select pH Strategy CheckPh->Decision1 PathA Low pH (pH < 3) (Formic/TFA) Decision1->PathA Standard PathB High pH (pH > 9) (Ammonium Bicarbonate) Decision1->PathB Alternative PathC Mid-Acidic Buffered (pH 3.8) (Ammonium Formate) Decision1->PathC Optimized ResultA Result: Amine Protonated Silanol Interaction -> Tailing PathA->ResultA ResultB Result: Boronate Ionized Elutes in Void (k < 1) PathB->ResultB ResultC Result: Boronic Neutral / Amine Buffered Balanced Retention & Shape PathC->ResultC SelectCol Select Column Chemistry ResultA->SelectCol If using CSH C18 ResultC->SelectCol ColC18 Standard C18 SelectCol->ColC18 Low Selectivity ColPhenyl Phenyl-Hexyl / Biphenyl SelectCol->ColPhenyl High Selectivity (Pi-Pi) Final Final Method: Phenyl-Hexyl + 10mM NH4 Formate (pH 3.8) ColPhenyl->Final

Caption: Decision tree for optimizing boronic acid chromatography, highlighting the selection of buffered acidic pH and Phenyl-Hexyl stationary phase.

Interaction Mechanism & Troubleshooting

Understanding the molecular interactions is vital for troubleshooting.

Mechanism Diagram

Interactions cluster_0 Stationary Phase Surface cluster_1 Analyte (pH 3.8) Silanol Residual Silanol (Si-OH) Ligand Phenyl-Hexyl Ligand Amine R-NH2+ (Protonated) Amine->Silanol Ionic Repulsion/Tailing (Suppressed by NH4+ Buffer) Boron B(OH)2 (Neutral) Boron->Silanol H-Bonding (Secondary Retention) Ring Aromatic Ring Ring->Ligand Pi-Pi Stacking (Primary Retention)

Caption: Mechanistic view of analyte-column interactions. The ammonium buffer competes with the amine for silanol sites, reducing tailing.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Split Peaks (Doublet) Boronic acid <-> Boroxine equilibrium.Increase temperature to 40°C or add 1-5% water to the sample diluent to hydrolyze boroxines.
Broad Tailing Silanol interaction with amine.Increase buffer concentration to 20mM or switch to a "Charged Surface Hybrid" (CSH) column.
Peak Fronting Solubility issue or Column Overload.Reduce injection volume (e.g., from 10 µL to 2 µL). Ensure sample is fully dissolved.
Retention Time Shift pH instability.Boronic acids are sensitive to pH.[2] Ensure mobile phase pH is strictly controlled (use a pH meter, not test strips).

References

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Waters Application Notes. Link

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Technical Guides. Link

  • Agilent Technologies. "Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications." Agilent Technical Library. Link

  • Subirats, X., et al. "Effect of Organic Solvent Composition on the pH of Buffered HPLC Mobile Phases."[2] Separation & Purification Reviews, 2007.[2][3] Link

  • Chidella, K.S., et al. "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid."[4] American Journal of Analytical Chemistry, 2021.[4] Link

Sources

A Comparative Guide to the Reactivity of Phenylboronic Acid and 4-Methyl-3-(methylamino)phenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation are organoboron reagents, most commonly boronic acids, whose structural properties profoundly influence reaction kinetics and overall success.[3][4] This guide provides an in-depth comparison of the reactivity between the archetypal phenylboronic acid and a substituted analogue, 4-Methyl-3-(methylamino)phenylboronic acid.

For researchers in drug development and materials science, understanding the subtle interplay of electronic and steric effects is paramount for reaction optimization and the rational design of synthetic routes. Herein, we dissect the theoretical underpinnings of boronic acid reactivity, present a framework for experimental comparison, and provide a validated protocol to empower researchers to make informed decisions in catalyst and substrate selection.

Theoretical Underpinnings: The Decisive Role of Substituents

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is largely dictated by the rate of the transmetalation step.[5][6] This crucial step involves the transfer of the aryl group from the boron atom to the palladium(II) center. The efficiency of this transfer is highly sensitive to the electronic properties of the aryl ring.

  • Phenylboronic Acid: As the unsubstituted parent compound, phenylboronic acid serves as a fundamental benchmark for reactivity. Its phenyl ring is electronically neutral, providing a baseline for comparative studies.

  • 4-Methyl-3-(methylamino)phenylboronic acid: This molecule features two substituents on the phenyl ring: a methyl group (-CH₃) at the 4-position and a methylamino group (-NHCH₃) at the 3-position. Both are classified as electron-donating groups (EDGs).

    • Inductive and Mesomeric Effects: The methyl group is a weak electron-donating group primarily through an inductive effect. The methylamino group, however, is a strong activating group, exerting a powerful electron-donating effect through resonance (a positive mesomeric effect).

    • Impact on Reactivity: The cumulative effect of these two EDGs is a significant increase in the electron density of the phenyl ring. This enhanced electron density makes the ipso-carbon (the carbon atom bonded to boron) more nucleophilic. A more nucleophilic aryl group can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[6][7] Consequently, 4-Methyl-3-(methylamino)phenylboronic acid is predicted to be significantly more reactive than phenylboronic acid in Suzuki-Miyaura coupling reactions.

The relative influence of substituents can be quantified using Hammett substituent constants (σ).[8][9] For the methyl group in the para position (σₚ), the value is approximately -0.17, and for an amino group in the meta position (σₘ), it is approximately -0.08.[10] The negative values confirm their electron-donating nature, which correlates with enhanced reactivity in reactions where a positive charge develops in the transition state, as is effectively the case during transmetalation.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[5][11][12] The catalyst, typically a Palladium(0) complex, is regenerated at the end of each cycle, allowing for its use in small, catalytic amounts.[1]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_complex TM_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) OA_complex->TM_complex TM_complex:w->Pd0:e Product R¹-R² (Coupled Product) TM_complex->Product Reductive Elimination center ArX_entry R¹-X (Aryl Halide) ArX_entry->OA_complex Boronic_entry R²-B(OH)₂ (Boronic Acid) Boronic_entry->TM_complex Base_entry Base Base_entry->TM_complex

Caption: The key steps of the Suzuki-Miyaura reaction.

Comparative Reactivity Data

The following table summarizes the key properties of the two boronic acids and provides an expected outcome for a competitive Suzuki-Miyaura coupling reaction under standardized conditions. The higher expected yield for the substituted boronic acid is based on the principles of enhanced nucleophilicity discussed above.[7][13]

ParameterPhenylboronic Acid4-Methyl-3-(methylamino)phenylboronic acid
Molecular Formula C₆H₇BO₂C₈H₁₂BNO₂
Molecular Weight 121.93 g/mol 165.00 g/mol
Electronic Nature NeutralStrongly Electron-Donating
Predicted Reactivity BaselineHigh
Expected Yield (%) *85-95%>95%

*Note: Expected yields are illustrative estimates for a reaction with a moderately reactive aryl bromide (e.g., 4-bromoanisole) under optimized conditions. Actual yields are dependent on specific reaction parameters.

Experimental Protocol for Comparative Reactivity Analysis

This protocol provides a robust methodology for directly comparing the reactivity of the two boronic acids in a standardized Suzuki-Miyaura coupling reaction. The progress of the reaction can be monitored by techniques such as GC-MS or HPLC to determine the rate of product formation and consumption of starting materials.

Materials:
  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • 4-Methyl-3-(methylamino)phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or other suitable ligand (e.g., SPhos)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), anhydrous

  • 1,4-Dioxane/Water (4:1 v/v), deoxygenated

  • Internal Standard for GC-MS/HPLC analysis (e.g., Dodecane)

Workflow Diagram:

Caption: Experimental workflow for kinetic analysis.

Step-by-Step Procedure:
  • Reaction Setup: In two separate oven-dried Schlenk flasks equipped with stir bars, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition & Degassing: Add 5 mL of the deoxygenated 4:1 dioxane/water solvent mixture to each flask. Seal the flasks and purge with argon for 15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand. Under a positive flow of argon, add the appropriate amount of the catalyst solution (2 mol% Pd) to each reaction flask.

  • Reaction Monitoring: Place the flasks in a preheated oil bath at 90 °C and begin vigorous stirring. At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture using a nitrogen-purged syringe.

  • Sample Preparation: Immediately quench each aliquot in a vial containing water (1 mL) and ethyl acetate (1 mL). Vortex the vial, allow the layers to separate, and transfer the organic layer to a new vial for analysis.

  • Analysis: Add a known amount of an internal standard to each sample. Analyze the samples by GC-MS or HPLC to quantify the amount of product formed and starting material consumed. Plot the concentration of the product versus time for each reaction to compare their rates.

Discussion and Conclusion

The experimental data derived from the outlined protocol is expected to confirm the theoretical predictions. The reaction utilizing 4-Methyl-3-(methylamino)phenylboronic acid should exhibit a significantly faster rate of product formation compared to the reaction with phenylboronic acid. This enhanced reactivity is a direct consequence of the electron-donating substituents, which facilitate the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.

For synthetic chemists, this guide highlights a critical principle: the electronic nature of the boronic acid is a key parameter for controlling reaction efficiency. When faced with sluggish coupling reactions, switching to an electron-rich boronic acid analogue can be a powerful strategy for improving reaction rates and yields. Conversely, for highly active catalytic systems, an electron-neutral or even electron-deficient boronic acid might be chosen to modulate reactivity and prevent side reactions like homocoupling.[1] By understanding these fundamental relationships, researchers can better navigate the complexities of cross-coupling chemistry and accelerate the development of novel molecules.

References

  • NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Cid, J., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • News-Medical. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 14, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved February 14, 2026, from [Link]

  • ChemEurope. (n.d.). Hammett equation. Retrieved February 14, 2026, from [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved February 14, 2026, from [Link]

  • Lenarda, M., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Zhu, D., et al. (2022). Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 14, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved February 14, 2026, from [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved February 14, 2026, from [Link]

  • Mthembu, S. J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. Available at: [Link]

  • Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Available at: [Link]

  • Guan, X., et al. (2022). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science. Available at: [Link]

  • Taylor & Francis. (n.d.). Phenylboronic acid – Knowledge and References. Retrieved February 14, 2026, from [Link]

  • Leite, M. C. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki reaction of 4-methylbromobenzene with phenyl boronic acid using Fe3O4@Chitosan-starch/Pd. Retrieved February 14, 2026, from [Link]

Sources

Crystal Structure Analysis of 4-Methyl-3-(methylamino)phenylboronic acid: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive structural analysis framework for 4-Methyl-3-(methylamino)phenylboronic acid , a critical building block in medicinal chemistry and Suzuki-Miyaura coupling reactions. Unlike standard phenylboronic acids, this molecule introduces a secondary amine and an ortho-methyl group, creating unique crystallographic challenges related to zwitterionic character and dehydration stability.

We compare this target molecule against two established benchmarks:

  • Phenylboronic Acid (PBA): The baseline for boronic acid hydrogen bonding networks.

  • 3-Aminophenylboronic Acid (3-APBA): The direct structural analogue lacking the methyl modifications.

Comparative Structural Analysis

The crystal structure of 4-Methyl-3-(methylamino)phenylboronic acid is governed by the interplay between the Lewis acidic boron center and the Lewis basic amine. This section objectively compares its structural performance metrics against standard alternatives.

Hydrogen Bonding Networks & Synthon Formation[1]

The primary differentiator in the crystal packing of aminophenylboronic acids is the competition between the boronic acid R22(8) homodimer and amine-boronic acid interactions.

FeatureTarget: 4-Methyl-3-(methylamino)PBA Alternative A: 3-Aminophenylboronic Acid Alternative B: Phenylboronic Acid
Primary Synthon Amine-Boronic Acid Heterosynthon The secondary amine (–NHMe) acts as a single H-bond donor, disrupting the classic boronic acid dimer.Mixed Network Primary amine (–NH₂) offers two H-bond donors, facilitating complex 3D networks involving both N-H...O and O-H...O interactions.Boronic Acid Homodimer Forms the classic R22(8) centrosymmetric dimer via cooperative O-H...O hydrogen bonds.
Steric Influence High The ortho-methyl group (position 4) forces the amine out of planarity, potentially weakening intermolecular N-H...O bonds.Low Planar or near-planar conformation allows tight packing of sheets.Minimal Planar aromatic stacking is dominant (T-shaped or parallel displaced).
Zwitterionic Potential Moderate Inductive effect of the methyl group increases amine basicity, but steric bulk hinders proton transfer from the boronic acid.High Frequently crystallizes as a zwitterion (ammonium boronate) in the presence of water or protic solvents.None Remains neutral.
Stability & Dehydration (Boroxine Formation)

A critical performance metric for boronic acids is their resistance to spontaneous dehydration into cyclic trimers (boroxines).

  • Target Performance: The 4-methyl substituent provides steric protection to the boron center, kinetically slowing down the dehydration process compared to Alternative A (3-APBA) . However, the secondary amine can catalyze dehydration if the crystal is heated.

  • Recommendation: Store at 4°C. Crystallization requires controlled humidity to prevent boroxine precipitation.

Experimental Protocols

Crystallization Strategy (Self-Validating)

Growing single crystals of aminophenylboronic acids is challenging due to their solubility profiles and reactivity. The following protocol is designed to isolate the boronic acid form rather than the boronate ester or boroxine.

Reagents:

  • Target Compound: 4-Methyl-3-(methylamino)phenylboronic acid (>95% purity).

  • Solvent A: Tetrahydrofuran (THF) - Solubilizes the organic backbone.

  • Solvent B: Water (H₂O) - Essential H-bond donor/acceptor to stabilize the acid form.

  • Antisolvent: Hexane or Pentane.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the target in 1 mL of THF at room temperature.

    • Validation: Solution must be clear. If cloudy, filter through a 0.2 µm PTFE filter.

  • Hydration: Add 50 µL of deionized water.

    • Mechanism:[1][2] Water shifts the equilibrium away from the boroxine trimer back to the boronic acid monomer [1].

  • Vapor Diffusion: Place the vial inside a larger jar containing 5 mL of Hexane. Seal tightly.

    • Why Hexane? Slow diffusion of hexane reduces solubility without inducing rapid precipitation, favoring crystal growth over amorphous powder.

  • Observation: Monitor for 3-5 days. Colorless block-like crystals indicate the boronic acid. Needle-like crystals often indicate the boroxine anhydride.

Crystallographic Workflow Visualization

The following diagram outlines the decision logic for structural determination, ensuring the correct polymorph is identified.

CrystallizationWorkflow Start Start: Raw Material SolubilityCheck Check Solubility (THF/Water) Start->SolubilityCheck GrowthMethod Vapor Diffusion (Hexane) SolubilityCheck->GrowthMethod Dissolved CrystalCheck Crystal Habit Analysis GrowthMethod->CrystalCheck Block Block/Prism Crystals (Likely Boronic Acid) CrystalCheck->Block High Water Activity Needle Needle Crystals (Likely Boroxine) CrystalCheck->Needle Dehydrated Conditions XRD Single Crystal XRD (100 K) Block->XRD Needle->XRD DataProcess Structure Refinement XRD->DataProcess

Figure 1: Decision tree for crystallizing and identifying aminophenylboronic acid derivatives. Green path indicates the target acid form.

Structural Data & Metrics[1][4][5][6]

When refining the structure, specific geometric parameters serve as quality control checkpoints. Deviations from these ranges suggest incorrect assignment (e.g., mistaking a boronate ester for the acid).

Expected Bond Lengths & Angles

Data derived from the Cambridge Structural Database (CSD) for analogous aminophenylboronic acids [2, 3].

Geometric ParameterTarget Range (Å / °) Significance
B–O Bond Length 1.36 – 1.38 ÅTypical for sp² boron in boronic acids. <1.35 Å suggests boroxine character.
C–B Bond Length 1.56 – 1.58 ÅIndicates the connection to the aromatic ring.
C–N Bond Length 1.38 – 1.42 ÅShorter than typical aliphatic amines due to conjugation with the phenyl ring.
O–B–O Angle 116° – 120°Ideal trigonal planar geometry. Significant deviation (<115°) implies tetrahedral boronate formation (zwitterion).
Interaction Network Diagram

The crystal lattice is stabilized by a specific hierarchy of interactions. The diagram below illustrates the competing forces in the crystal lattice of 4-Methyl-3-(methylamino)phenylboronic acid.

InteractionNetwork cluster_steric Steric Control Boron Boron Center (Lewis Acid) Solvent Lattice Water (Optional) Boron->Solvent Coordination (If Zwitterionic) Amine Methylamino Group (Lewis Base) Hydroxyl Hydroxyl Groups (H-Bond Donor/Acceptor) Amine->Hydroxyl N-H...O Bond (Dominant) Hydroxyl->Hydroxyl Homodimer R22(8) (Weakened) Methyl 4-Methyl Group Methyl->Amine Twists Conformation

Figure 2: Interaction network showing the disruption of the standard boronic acid homodimer by the methylamino group and steric influence of the 4-methyl substituent.

References

  • Höpfl, H., et al. (2010).[3][4] "3-Aminophenylboronic acid monohydrate."[3][5] Acta Crystallographica Section E: Structure Reports Online, 66(5), o1260. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Collins, B. E., et al. (2009).[6] "Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids." The Journal of Organic Chemistry, 74(11), 4055-4060.[7] Link

  • Key Organics. (n.d.). "Product Analysis: 4-Methyl-3-(methylamino)phenylboronic acid (CAS 2377611-15-7)." Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Methyl-3-(methylamino)phenylboronic Acid

[1]

Executive Summary & Chemical Identity

Compound: 4-Methyl-3-(methylamino)phenylboronic acid CAS: 1256355-10-8 (Analogous structures: 3-Aminophenylboronic acid, 4-Methylphenylboronic acid) Functional Class: Amphoteric Organoboron (Contains basic secondary amine and Lewis-acidic boronic acid).

Operational Directive: Unlike simple organic salts, this compound exhibits amphoteric properties (zwitterionic potential) and hygroscopicity . Disposal protocols must account for its potential to chelate metals and its incompatibility with strong oxidizers. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor. Do not discharge into municipal sewer systems.

Hazard Assessment & Safety Profile

Before initiating disposal, the waste generator must validate the hazard profile to select the correct waste stream.

ParameterClassificationOperational Implication
GHS Classification Skin Irrit. 2; Eye Irrit.[1][2][3] 2A; STOT SE 3Treat as a contact hazard. Dust inhalation is the primary risk vector during solid waste transfer.
Reactivity Moisture Sensitive; Lewis AcidMay dehydrate to form boroxines (anhydrides). Keep segregated from strong oxidizers (e.g., nitric acid, permanganates).[4]
Physical State Solid (Powder)High potential for static charge buildup during transfer.
RCRA Status Not explicitly P- or U-listedClassify as Non-Regulated Chemical Waste unless mixed with listed solvents (e.g., Methanol, DCM).

Disposal Workflow & Decision Logic

The following decision tree dictates the operational flow based on the physical state of the waste.

DisposalWorkflowStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder ResidueStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidGlasswareContaminated GlasswareStateCheck->GlasswareSolidBagDouble-bag in PolyethyleneSolid->SolidBagSolventCheckIdentify Solvent SystemLiquid->SolventCheckRinseTriple Rinse with SolventGlassware->RinseSolidBinSolid Organic Waste Drum(Label: Irritant)SolidBag->SolidBinHaloHalogenated Waste Stream(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Waste Stream(e.g., MeOH, Acetone)SolventCheck->NonHaloNo HalogensRinsateCollect Rinsate as Liquid WasteRinse->RinsateGlassBinGlass Disposal BoxRinse->GlassBinRinsate->SolventCheck

Figure 1: Operational decision tree for segregating 4-Methyl-3-(methylamino)phenylboronic acid waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Safe containment of dry powder to prevent inhalation and environmental release.

  • PPE Verification: Don nitrile gloves (0.11 mm min. thickness), safety goggles, and a lab coat. Use a particle mask (N95) if working outside a fume hood.

  • Containment: Transfer the solid directly into a clear polyethylene bag .

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 4-Methyl-3-(methylamino)phenylboronic acid.

    • Hazard Checkbox: Irritant.[2][3][5]

  • Secondary Containment: Place the sealed bag into the laboratory's Solid Organic Waste Drum (typically a fiberboard or poly drum).

  • Final Fate: High-temperature incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Prevent incompatibility reactions in bulk solvent drums.

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregation:

    • Do NOT mix with acidic waste streams (e.g., waste generated from acid workups) without verifying pH. The amine group can form salts, potentially precipitating solids that clog waste lines.

    • Do NOT mix with strong oxidizers (Peroxides, Nitric Acid).

  • Transfer: Pour into the appropriate Safety Waste Carboy (HDPE or Stainless Steel).

  • Closure: Ensure the cap is vented or loosely tightened if there is any risk of off-gassing, though this compound is generally stable in solution.

Protocol C: Spill Cleanup (Emergency Response)

Threshold: Spills > 500 mg require immediate area evacuation and ventilation.

  • Isolate: Mark the area.

  • PPE: Double gloves and respiratory protection are mandatory.

  • Adsorption:

    • Solids: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum.

    • Liquids: Absorb with vermiculite or a commercial spill pad.

  • Deactivation (Surface): Wipe the contaminated surface with a dilute soap solution followed by water. Boronic acids are water-soluble; simple aqueous cleaning is effective.

  • Disposal: Place all cleanup materials (wipes, gloves, absorbent) into the Solid Hazardous Waste bin.

Pre-Disposal Treatment (The "Why" and "How")

Note: In-lab chemical deactivation is generally discouraged in favor of off-site incineration, but understanding the chemistry is vital for safety.

  • Amphoteric Nature: This molecule contains a basic amine and an acidic boron center. In waste streams, it can act as a buffer. If mixed with heavy metal waste, the amine may chelate metals, complicating downstream water treatment. Always segregate from heavy metal waste.

  • Oxidation Sensitivity: Boronic acids can be oxidized to phenols by strong oxidizers (e.g., Hydrogen Peroxide). To prevent uncontrolled exotherms in the waste container, ensure no active oxidants are present in the waste stream before adding this compound.

References

  • Sigma-Aldrich. (2025).[2][3][6] Safety Data Sheet: 4-Aminophenylboronic acid hydrochloride (Analogous Structural Safety Data). Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Phenylboronic acid.[7][8][9] Retrieved from

  • AK Scientific. (2025). Safety Data Sheet: 4-Methylphenylboronic acid.[9] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

A Senior Application Scientist's Guide to Handling 4-Methyl-3-(methylamino)phenylboronic Acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, colleagues. In the landscape of pharmaceutical research and development, boronic acids are invaluable tools, particularly in the synthesis of complex molecules through cross-coupling reactions.[1] 4-Methyl-3-(methylamino)phenylboronic acid is one such reagent. However, its utility is matched by the imperative for meticulous handling. The structural integrity of boronic acids, while generally stable, can be compromised, and their hazard profile necessitates a robust safety protocol.[2][3]

Hazard Profile: Understanding the Risks

Based on data from structurally similar boronic acid derivatives, 4-Methyl-3-(methylamino)phenylboronic acid should be treated as a hazardous substance. The primary risks are associated with irritation upon contact.[6][7]

The anticipated hazard classifications are summarized below.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[4][6]
Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[4][6][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][6][7]

These classifications mandate a comprehensive approach to personal protection to prevent any direct contact with the compound.

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is the most critical barrier between you and the chemical. It is non-negotiable. The following ensemble must be worn at all times when handling 4-Methyl-3-(methylamino)phenylboronic acid.

Protection TypeSpecificationRationale and Standard
Eye/Face Protection Tightly fitting chemical safety goggles with side-shields.Boronic acids are fine, dusty powders that can easily become airborne. Standard safety glasses do not provide a sufficient seal. Goggles are essential to prevent eye contact and severe irritation.[9][10] Adherence to EN 166 (EU) or NIOSH (US) standards is required.[5]
Skin Protection - Gloves: Chemical-resistant gloves (Nitrile is a common and effective choice). - Lab Coat: A flame-resistant lab coat, fully buttoned.The primary hazard is skin irritation.[8] Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[5][6] A lab coat prevents contamination of personal clothing.
Respiratory Protection NIOSH/MSHA approved respirator.A respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust formation is likely.[5][9] This prevents inhalation of airborne particles that can cause respiratory tract irritation.

Operational Plan: From Vial to Reaction

Safe handling is a proactive process. The following workflow is designed to minimize exposure at every step. All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles.[4][5]

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure your full PPE is donned correctly. Designate a specific, clean area within the fume hood for handling.

  • Weighing:

    • Use a spatula to carefully transfer the desired amount of the solid from its storage container to a tared weigh boat or beaker.

    • Minimize the height from which the powder is dropped to prevent dust generation.[11]

    • Close the primary storage container immediately after dispensing.[6][12]

  • Dissolution:

    • Add the solvent to the vessel containing the weighed solid.

    • If sonication or stirring is required, ensure the vessel is securely capped or covered to prevent aerosols.

  • Post-Handling:

    • Thoroughly clean the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as solid hazardous waste.

    • Wash hands thoroughly after exiting the lab, even though gloves were worn.[6]

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Exit A 1. Don Full PPE B 2. Prepare Fume Hood Workspace A->B C 3. Carefully Dispense Solid B->C D 4. Immediately Seal Stock Container C->D E 5. Dissolve in Solvent D->E F 6. Decontaminate Workspace & Tools E->F G 7. Segregate & Label Waste F->G H 8. Remove PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for Handling Solid Boronic Acid.

Storage Requirements

Proper storage is crucial for maintaining chemical stability and safety.[13]

  • Container: Store in the original, tightly closed container.[5][12] Boric acid and its derivatives are hygroscopic, meaning they can absorb moisture from the air, which can lead to degradation.[13]

  • Environment: Keep in a cool, dry, and well-ventilated area.[6]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[6][13] Always consult your facility's chemical inventory system for specific compatibility data.

Emergency Protocols: Immediate & Decisive Action

In the event of an exposure or spill, a swift and correct response is critical.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected skin with copious amounts of running water for at least 15 minutes. While flushing, remove any contaminated clothing. Seek medical attention if irritation develops or persists.[8][10]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[6][7] Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or they feel unwell, call a poison center or doctor.[6][7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[10]
Spill Response Protocol

The response to a spill depends on its scale.

G Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Minor Minor Spill (<5g, contained) Assess->Minor Small Major Major Spill (>5g or widespread) Assess->Major Large Minor_Action1 Restrict Area Minor->Minor_Action1 Major_Action1 Alert Colleagues & Evacuate Area Major->Major_Action1 Minor_Action2 Don Full PPE (incl. respirator) Minor_Action1->Minor_Action2 Minor_Action3 Cover with Damp Cloth or Use Dry Cleanup (Avoid Dust) Minor_Action2->Minor_Action3 Minor_Action4 Sweep into Labeled Hazardous Waste Container Minor_Action3->Minor_Action4 Minor_Action5 Decontaminate Area Minor_Action4->Minor_Action5 Major_Action2 Contact Facility EHS/ Emergency Services Major_Action1->Major_Action2 Major_Action3 Prevent Entry Major_Action2->Major_Action3

Caption: Decision-Making Flowchart for Spill Response.

  • Minor Spill (<5g, contained):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust, or use a dry clean-up procedure.[11]

    • Carefully sweep the material into a designated, labeled container for hazardous waste.[11]

    • Clean the spill area with soap and water.

  • Major Spill (>5g or outside containment):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your facility's Environmental Health & Safety (EHS) department or emergency services.[11]

    • Prevent entry into the area.

Disposal Plan: Responsible End-of-Life Management

All materials contaminated with 4-Methyl-3-(methylamino)phenylboronic acid, including unused product, empty containers, and cleanup materials, must be treated as hazardous waste.[4][14]

Waste Disposal Decision Pathway

G Start Waste Generated (Solid or Solution) Container Place in a dedicated, sealed, and clearly labeled Hazardous Waste container Start->Container Segregate Store waste container in a designated satellite accumulation area Container->Segregate NoMix CRITICAL: Do NOT mix with other incompatible waste streams (e.g., strong acids, bleach) Segregate->NoMix Pickup Arrange for pickup by certified hazardous waste facility NoMix->Pickup EHS Consult Facility EHS for EWC codes and final disposal procedures Pickup->EHS

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.